molecular formula C21H17N3O B2873613 N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 1396680-90-2

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2873613
CAS No.: 1396680-90-2
M. Wt: 327.387
InChI Key: NLEQNUCJDSSACO-UHFFFAOYSA-N
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Description

The compound “N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-[1,1’-biphenyl]-4-carboxamide” belongs to the family of pyrazolopyrimidines . Pyrazolopyrimidines are a series of isomeric heterocyclic chemical compounds with the molecular formula C6H5N3 . They form the central core of a variety of more complex chemical compounds including some pharmaceuticals and pesticides .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H has been introduced .


Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidines have been reported as potent inhibitors of mycobacterial ATP synthase for the treatment of Mycobacterium tuberculosis . A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .


Physical and Chemical Properties Analysis

Pyrazolo[1,5-a]pyrimidines have significant photophysical properties . They have tunable photophysical properties, in which electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors .

Scientific Research Applications

Design and Synthesis for Antitubercular Agents

Jian-Feng Tang et al. (2015) explored the design, synthesis, and biological evaluation of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives as novel antitubercular agents. These compounds showed promising in vitro potency against Mycobacterium tuberculosis (Mtb), including drug-susceptible and multidrug-resistant strains. A representative compound significantly reduced the bacterial burden in an infected mouse model, highlighting its potential as a lead compound for future antitubercular drug discovery (Tang et al., 2015).

Functionalization Reactions for Compound Synthesis

İ. Yıldırım, F. Kandemirli, and E. Demir (2005) conducted experimental and theoretical studies on the functionalization reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid and its acid chloride with 2,3-Diaminopyridine. Their work focused on synthesizing novel compounds and understanding their reaction mechanisms, contributing valuable insights into the chemistry of related pyrazole derivatives (Yıldırım et al., 2005).

Antimicrobial Activity Studies

N. Panda, S. Karmakar, and A. K. Jena (2011) synthesized and evaluated the antibacterial activity of pyrazolopyridine derivatives. These compounds demonstrated moderate to good activity against a range of Gram-positive and Gram-negative bacteria. The presence of a carboxamide group at the 5-position of pyrazolopyridines was identified as critical for exhibiting antibacterial effects (Panda et al., 2011).

Synthesis and Characterization for Cytotoxicity Studies

Ashraf S. Hassan, T. Hafez, and Souad A. Osman (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and related pyrazolo[1,5-a]pyrimidine derivatives. These compounds were characterized and screened for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, providing insights into their potential as anticancer agents (Hassan et al., 2014).

Future Directions

Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in material science recently due to their significant photophysical properties . They have high impact in medicinal chemistry . Therefore, future research could focus on exploring their potential applications in these fields.

Properties

IUPAC Name

4-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O/c25-21(22-14-19-15-23-24-13-5-4-8-20(19)24)18-11-9-17(10-12-18)16-6-2-1-3-7-16/h1-13,15H,14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLEQNUCJDSSACO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCC3=C4C=CC=CN4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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